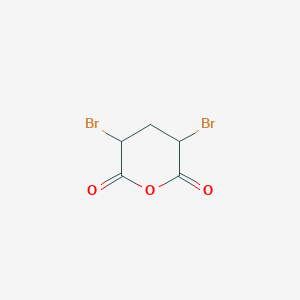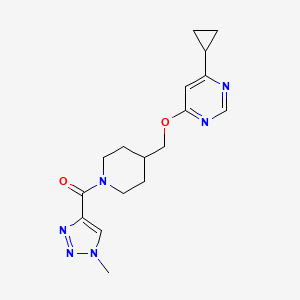
(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone” is a complex organic molecule that features multiple functional groups, including a pyrimidine ring, a piperidine ring, and a triazole ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
作用機序
Target of action
The compound contains a 1,2,3-triazole ring, a structure motif that has been found in many bioactive compounds . Compounds containing this motif have been found to bind with high affinity to multiple receptors , suggesting that “4-cyclopropyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine” might interact with one or more cellular targets.
Pharmacokinetics
1,2,3-triazoles are generally known for their high chemical stability , which could potentially influence the compound’s absorption, distribution, metabolism, and excretion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the cyclopropyl group: This step might involve a cyclopropanation reaction.
Formation of the piperidine ring: This can be synthesized through hydrogenation of a pyridine derivative.
Formation of the triazole ring: This can be achieved through a click chemistry reaction, such as the Huisgen cycloaddition.
Linking the functional groups: This involves forming the ether and amide bonds under specific conditions.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry techniques and the use of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation at the piperidine ring or the triazole ring.
Reduction: Reduction reactions could target the pyrimidine ring or the carbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
This compound could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications due to its structural complexity.
Industry: Use in the synthesis of advanced materials or as a catalyst.
類似化合物との比較
Similar Compounds
- (4-(((6-phenylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
- (4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
Uniqueness
The unique combination of functional groups in the compound provides distinct chemical properties and potential biological activities that differentiate it from similar compounds.
特性
IUPAC Name |
[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-22-9-15(20-21-22)17(24)23-6-4-12(5-7-23)10-25-16-8-14(13-2-3-13)18-11-19-16/h8-9,11-13H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTICJXGQHFKBOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(3-Methoxyphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2680589.png)
![2-Methyl-3-[3-(methylamino)piperidin-1-yl]propanoic acid;dihydrochloride](/img/structure/B2680590.png)
![N,N-dimethyl-5-[(prop-2-enamido)methyl]oxolane-2-carboxamide](/img/structure/B2680591.png)
![10-(4-fluorophenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2680593.png)
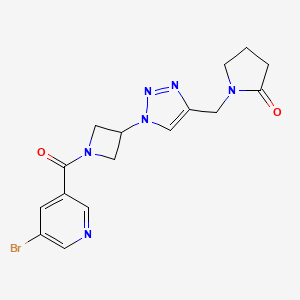
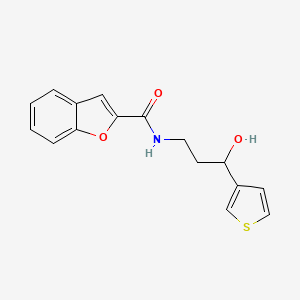
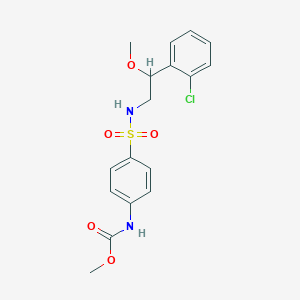
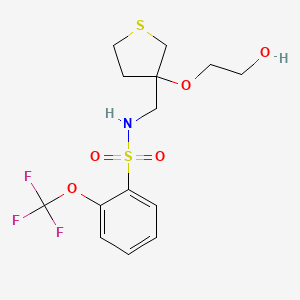
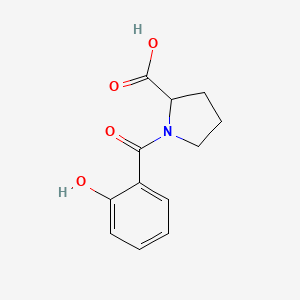
![4-amino-5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(5H)-one](/img/structure/B2680606.png)
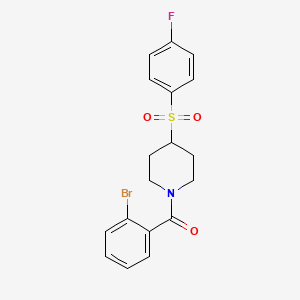
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbutanamide](/img/structure/B2680609.png)
![2-Chloro-N-(2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl)propanamide](/img/structure/B2680611.png)
